2-chloro-4-nitro-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Description
This compound is a benzamide derivative featuring a 2-chloro-4-nitro-substituted aromatic ring linked to a 1,2,3,4-tetrahydroquinoline scaffold modified with a thiophene-2-carbonyl group.
Properties
IUPAC Name |
2-chloro-4-nitro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O4S/c22-17-12-15(25(28)29)6-7-16(17)20(26)23-14-5-8-18-13(11-14)3-1-9-24(18)21(27)19-4-2-10-30-19/h2,4-8,10-12H,1,3,9H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVZXVURQFMNOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)N(C1)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-4-nitro-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular structure of the compound is characterized by a chloro and nitro substituent on a benzamide backbone, linked to a thiophene-2-carbonyl group and a tetrahydroquinoline moiety. This unique structure may contribute to its biological properties.
Antitumor Activity
Recent studies have shown that compounds with similar structural motifs exhibit significant antitumor activity. For instance, tetrahydroquinoline derivatives have demonstrated inhibition of cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.
Case Study:
A related compound was evaluated for its effectiveness against human tumor cell lines such as KB, DLD, and HepG2. The results indicated that certain derivatives exhibited potent cytotoxicity with IC50 values in the low micromolar range, suggesting that modifications in the side chains could enhance activity .
Antimicrobial Activity
The antimicrobial properties of benzamide derivatives have been well-documented. The compound may exhibit inhibitory effects against various pathogens. For example, studies on related compounds have shown activity against Gram-positive bacteria and fungi.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Candida albicans | 16 µg/mL |
| 2-Chloro-4-nitro... | Escherichia coli | TBD |
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Pathways: Compounds with similar structures often target specific enzymes involved in tumor growth or microbial resistance.
- Interaction with DNA: Some derivatives have been shown to intercalate into DNA or inhibit topoisomerases, leading to disrupted replication processes.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzamide derivatives. Modifications at specific positions on the benzamide or thiophene rings can significantly alter potency and selectivity.
Key Findings:
- Substituents at the para position of the benzamide enhance binding affinity to target proteins.
- The introduction of electron-withdrawing groups (like nitro) increases lipophilicity and cellular uptake.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
Substituent Diversity: The target compound’s thiophene-2-carbonyl group distinguishes it from sulfonyl-containing analogs (e.g., ), which may alter electronic properties and binding kinetics. The nitro group in the target compound is absent in other analogs, suggesting unique reactivity or selectivity in enzyme inhibition.
Synthetic Methods :
- Analogs in were synthesized via imidamide coupling and purified as dihydrochloride salts (e.g., compound 70, 72.6% yield, HPLC purity >95%) . Similar methods may apply to the target compound.
- Electrochemical studies of CTDB involved ionic liquid electrolytes, highlighting divergent applications compared to biologically oriented analogs .
Nitric Oxide Synthase (NOS) Inhibition:
Compounds with tetrahydroquinoline scaffolds, such as those in , exhibit NOS inhibitory activity. For example, compound 70 showed selectivity for iNOS over eNOS and nNOS, critical for anti-inflammatory applications . The target compound’s nitro group may enhance interactions with NOS heme centers, though experimental validation is required.
Physicochemical Properties
- Molecular Weight : The target compound (465.89 g/mol) falls within the range of analogs (368.43–474.9 g/mol), suggesting comparable solubility and permeability.
- Purity : Analogs in achieved >95% HPLC purity, a benchmark for pharmacological relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
